![molecular formula C17H24N2O4S2 B2688200 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235705-04-0](/img/structure/B2688200.png)
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
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Description
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase (JAK) enzymes. It was first synthesized by Pfizer in 2005 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.
Scientific Research Applications
Enzyme Inhibition
Membrane-bound Phospholipase A2 Inhibitors : A study revealed that derivatives of benzenesulfonamides, similar in structure to the compound , showed potent inhibitory effects on membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in animal models, suggesting potential therapeutic applications for cardiovascular diseases (Oinuma et al., 1991).
Cholinesterase Inhibition : Research into N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives uncovered their effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating neurodegenerative diseases, such as Alzheimer's (Khalid, 2012).
Carbonic Anhydrase Isozyme Inhibitors : Another study introduced sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and various other moieties as inhibitors of human carbonic anhydrase isozymes I, II, IX, and XII. These compounds demonstrated low nanomolar activity against these enzymes, suggesting potential for cancer therapy due to the significant inhibition of tumor-associated isozymes IX and XII (Alafeefy et al., 2015).
Medicinal Chemistry Applications
Antidepressant Activity : A novel antidepressant, Lu AA21004, was studied for its metabolic pathways in human liver microsomes, revealing insights into its oxidative metabolism. This research highlights the compound's potential application in treating major depressive disorders through various metabolites formed during its metabolism (Hvenegaard et al., 2012).
Anticancer Activity : The synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides for anticancer activity revealed compounds with promising activity profiles against leukemia, colon cancer, and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in oncology (Szafrański & Sławiński, 2015).
Anti-bacterial Activity : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to strong anti-bacterial activity against both Gram-negative and Gram-positive bacteria, indicating the compound's utility in developing new antibacterial agents (Khalid et al., 2016).
properties
IUPAC Name |
(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,10,13,16-18H,6-9,11-12,14H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXQPSSIZSILL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide |
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